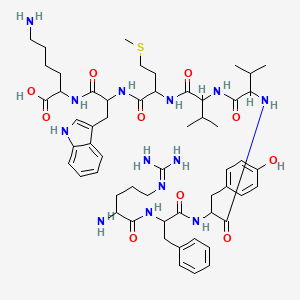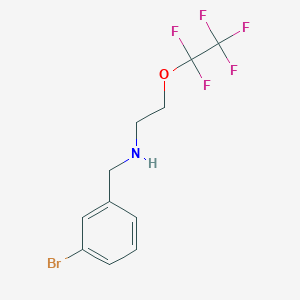![molecular formula C13H20FN3O2S B12118165 (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)
(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine is a complex organic compound featuring a piperazine ring substituted with a fluorophenyl group and a sulfonyl-propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl-piperazine intermediate.
Attachment of the Propylamine Chain: The final step involves the reaction of the sulfonyl-piperazine intermediate with 3-bromopropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperazine nitrogen atoms, forming N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is particularly relevant in the development of drugs for treating neurological and psychiatric disorders, such as depression and anxiety.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The sulfonyl-propylamine chain contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(3-([4-(4-Chlorophenyl)piperazin-1-YL]sulfonyl)propyl)amine: Similar structure but with a chlorine atom instead of fluorine.
(3-([4-(4-Methylphenyl)piperazin-1-YL]sulfonyl)propyl)amine: Contains a methyl group instead of fluorine.
(3-([4-(4-Nitrophenyl)piperazin-1-YL]sulfonyl)propyl)amine: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development, offering potential advantages over similar compounds with different substituents.
Properties
Molecular Formula |
C13H20FN3O2S |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropan-1-amine |
InChI |
InChI=1S/C13H20FN3O2S/c14-12-2-4-13(5-3-12)16-7-9-17(10-8-16)20(18,19)11-1-6-15/h2-5H,1,6-11,15H2 |
InChI Key |
LFKRHQQBJHMYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


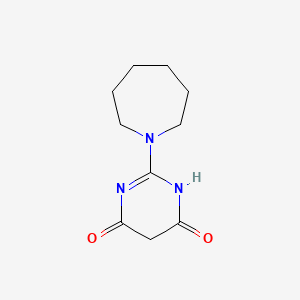
![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
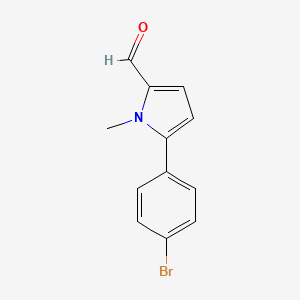
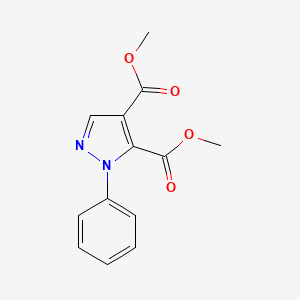
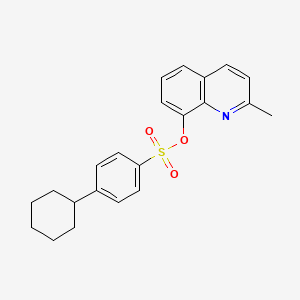
![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)
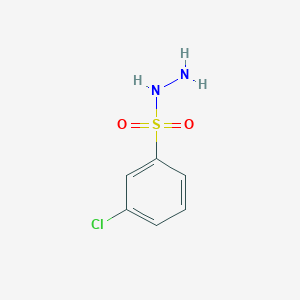
![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)
